Home > Products > Screening Compounds P130746 > Fmoc-Val-D-Cit-PAB
Fmoc-Val-D-Cit-PAB - 1350456-67-5

Fmoc-Val-D-Cit-PAB

Catalog Number: EVT-2582341
CAS Number: 1350456-67-5
Molecular Formula: C33H39N5O6
Molecular Weight: 601.704
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Fmoc-Val-D-Cit-PAB can be classified as a peptide linker used in bioconjugation chemistry. It is primarily sourced from synthetic routes involving solid-phase peptide synthesis and solution-phase reactions. Its utility in ADCs stems from its ability to connect cytotoxic drugs to antibodies, ensuring targeted delivery to cancer cells while minimizing systemic toxicity.

Synthesis Analysis

The synthesis of Fmoc-Val-D-Cit-PAB involves several critical steps:

  1. Preparation of FMoc-Cit-PABOH: The process begins with the synthesis of FMoc-Cit-PABOH in dimethylformamide (DMF) at a concentration of 0.2 M.
  2. Addition of Piperidine: Piperidine is added in excess (5 equivalents) to facilitate the deprotection of the FMoc group. This mixture is stirred at room temperature for approximately 5 hours.
  3. Formation of Fmoc-Val-OSu: After removing excess DMF and piperidine under reduced pressure, the resulting residue is dissolved in DMF (0.1 M), followed by the addition of Fmoc-Val-OSu. The reaction proceeds for about 20 hours at room temperature.
  4. Purification: The final product is purified using flash column chromatography with a solvent system ranging from 3% to 12% methanol in dichloromethane.
Molecular Structure Analysis

The molecular structure of Fmoc-Val-D-Cit-PAB can be represented by its molecular formula, C33H39N5O6, and it has a molecular weight of 601.7 g/mol. The structure features:

  • Fmoc Group: A bulky protecting group that aids in the stability and solubility of the compound.
  • Valine Residue: Contributes to hydrophobic interactions and stability.
  • Citrulline Residue: Provides a site for enzymatic cleavage by cathepsin B.
  • Para-Aminobenzoic Acid Moiety: Enhances solubility and acts as a chelating agent.

The structural integrity is crucial for its function as a cleavable linker in ADC applications .

Chemical Reactions Analysis

Fmoc-Val-D-Cit-PAB undergoes several important chemical reactions:

  1. Cleavage Reactions: The compound can be cleaved by cathepsin B, an enzyme prevalent in lysosomal environments, which releases the cytotoxic payload specifically within target cells.
  2. Substitution Reactions: The FMoc group can be removed under basic conditions (e.g., using piperidine), allowing for further functionalization or conjugation with other molecules.

These reactions are fundamental to its application in ADCs, where controlled release mechanisms are essential for therapeutic efficacy .

Mechanism of Action

The mechanism of action for Fmoc-Val-D-Cit-PAB primarily revolves around its function as a cleavable linker within ADCs:

  • Target Specificity: Upon internalization into target cells, the ADC encounters cathepsin B, which cleaves the Val-Cit bond.
  • Payload Release: This cleavage results in the release of the cytotoxic drug specifically within the lysosome, maximizing therapeutic effects while minimizing off-target toxicity.

The pharmacokinetics of this compound demonstrate superior plasma stability compared to non-cleavable linkers, allowing for prolonged circulation time before reaching target tissues .

Physical and Chemical Properties Analysis

Fmoc-Val-D-Cit-PAB exhibits several notable physical and chemical properties:

  • Molecular Weight: 601.7 g/mol
  • Molecular Formula: C33H39N5O6
  • Purity: Typically ≥95%
  • Solubility: Highly soluble in organic solvents like dimethylformamide and dichloromethane due to the presence of hydrophilic groups.

These properties are essential for its application in drug delivery systems, ensuring effective formulation and stability during storage .

Applications

Fmoc-Val-D-Cit-PAB is predominantly utilized in:

  • Antibody-Drug Conjugates (ADCs): As a cleavable linker that connects antibodies with cytotoxic agents, enhancing targeted therapy against cancer.
  • Bioconjugation Chemistry: Facilitating the design of novel therapeutics that require precise control over drug release mechanisms.
  • Drug Delivery Systems: Its ability to provide selective release makes it valuable in developing advanced drug delivery platforms aimed at improving patient outcomes.
Synthesis and Structural Optimization of Fmoc-Val-D-Cit-PAB

Stereochemical Considerations in Peptide Linker Design

The enantiomeric purity of Fmoc-Val-D-Cit-PAB is a critical determinant of its performance in antibody-drug conjugates (ADCs). Unlike the naturally occurring L-enantiomers, the D-configured citrulline residue in this linker confers resistance to proteolytic degradation by endogenous cathepsins during systemic circulation. This stereochemical inversion strategically delays payload release until the ADC reaches the tumor microenvironment, where intracellular cathepsins (notably cathepsin B) efficiently process the D-Cit-containing motif post-internalization. The para-aminobenzyl alcohol (PAB) spacer further enables traceless payload release via 1,6-elimination upon dipeptide cleavage, minimizing residual linker fragments that could compromise drug activity [4] [8].

Table 1: Impact of Citrulline Chirality on Linker Performance

Citrulline ConfigurationPlasma StabilityCathepsin B Cleavage EfficiencyDrug Release Kinetics
L-CitrullineModerateHighRapid
D-CitrullineHighRetained (post-internalization)Controlled

The molecular architecture necessitates precise stereocontrol, as unintended epimerization during synthesis can generate diastereomeric impurities. These impurities diminish the homogeneity of ADC products and may alter pharmacokinetic profiles. Consequently, stringent chiral analytical methods (e.g., chiral HPLC or CD spectroscopy) are mandated for quality control to ensure ≥98% enantiomeric excess (e.e.) in the final linker [2] [8].

Epimerization Challenges in Dipeptide Synthesis

Epimerization at the α-stereocenter of citrulline remains a predominant challenge in Fmoc-Val-D-Cit-PAB synthesis. Mechanistic studies indicate that oxazolone formation is the primary pathway for racemization (Scheme 1). During carboxylate activation of the Fmoc-Val-D-Cit intermediate, base-mediated deprotonation generates an oxazolone ring, which tautomerizes to a racemizable enol intermediate. Subsequent nucleophilic attack by 4-aminobenzyl alcohol yields variable ratios of D/L-Cit diastereomers (historically 3:1 to 8:1), complicating purification and reducing yield [2].

Table 2: Factors Influencing Epimerization in Dipeptide Coupling

FactorEpimerization RiskMitigation Strategy
Carboxylate Activation MethodHighAvoid prolonged base exposure
Solvent BasicityHighUse low-basicity solvents (e.g., DCM)
Reaction TemperatureModerateMaintain ≤0°C during activation
Protecting GroupVariableUse base-stable groups (e.g., Cbz)

Early synthetic routes employing EEDQ (2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline) or HATU coupling suffered from diastereomer ratios as low as 1:1 due to oxazolone-mediated racemization. This necessitated chromatographic separation, which is impractical for large-scale ADC production. Research confirmed that epimerization originates from the activated carboxylic acid of the dipeptide intermediate rather than the coupling conditions themselves. This insight redirected focus toward substrate-controlled strategies rather than reagent optimization alone [2].

Advanced Coupling Strategies: HATU-Mediated Amide Bond Formation

HATU O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) has emerged as the coupling reagent of choice for suppressing epimerization while maintaining high yields. Its mechanism involves rapid formation of an activated ester intermediate (hydroxyazabenzotriazole ester), which minimizes oxazolone formation due to superior leaving-group stability. Critical parameters include:

  • Stoichiometry: 1.1–1.3 equivalents of HATU relative to carboxylate
  • Base: N,N-Diisopropylethylamine (DIPEA) at ≤1.0 equivalent (avoids Fmoc cleavage)
  • Solvent: Anhydrous dimethylformamide (DMF) or bio-based alternatives like Cyrene™ (dihydrolevoglucosenone) [5]
  • Temperature: –15°C to 0°C during activation

Notably, Cyrene™ demonstrates comparable efficacy to DMF in HATU-mediated couplings while offering reduced toxicity and environmental impact. In model dipeptide syntheses, Cyrene™ achieved 63–100% yields without racemization, making it a viable sustainable solvent [5].

Table 3: Performance of Coupling Reagents in Fmoc-Val-D-Cit-PAB Synthesis

Coupling ReagentReaction YieldEpimerization (%)Reaction Time
EEDQ20–25%20–50%12 h
HATU (in DMF)85–95%<2%1–2 h
HATU (in Cyrene™)78–92%<3%1–2 h

A sequential fragment assembly approach further enhances stereocontrol:

  • Couple Fmoc-D-Cit-OH to 4-aminobenzyl alcohol via HATU, yielding Fmoc-D-Cit-PABOH (60–65%)
  • Deprotect Fmoc using 20% piperidine in DMF
  • Couple Fmoc-Val-OH to D-Cit-PABOH with Fmoc-Val-OSu (N-hydroxysuccinimide ester)This strategy circumvents direct activation of the Val-D-Cit dipeptide, eliminating epimerization risk at the citrulline residue [2].

Protecting Group Selection: Fmoc vs. Cbz Methodologies

Protecting group strategy profoundly impacts epimerization, yield, and operational efficiency:

  • Fmoc (Fluorenylmethyloxycarbonyl):
  • Advantages: Orthogonal to tert-butyl and Cbz groups; removable under mild basic conditions (piperidine)
  • Limitations: Base-lability risks premature deprotection during coupling; requires ≤1.0 eq. DIPEA to minimize degradation
  • Typical Yield: 60–65% for Fmoc-D-Cit-PABOH intermediate [2]
  • Cbz (Carboxybenzyl):
  • Advantages: Base-stable; compatible with strong activators like HATU; no deprotection during coupling
  • Limitations: Requires catalytic hydrogenation (Pd/C) for removal, posing safety concerns at scale
  • Typical Yield: 70–80% for Cbz-D-Cit-PABOH intermediate [2]

Comparative studies confirm Cbz delivers marginally higher yields for citrulline-PAB conjugation due to absence of base-sensitive protecting groups. However, Fmoc remains preferable for industrial-scale synthesis because:

  • Hydrogenation steps (for Cbz removal) complicate manufacturing logistics
  • Fmoc deprotection is easily monitored by UV spectroscopy
  • Fmoc chemistry aligns with automated peptide synthesizer protocolsAfter dipeptide formation, Fmoc deprotection with triethylamine (20 eq.) in DMF provides the free amine for subsequent conjugation to payloads or solid supports [2].

Scalable Production Routes for ADC-Compatible Linkers

Optimized kilogram-scale synthesis of Fmoc-Val-D-Cit-PAB employs a hybrid approach leveraging fragment assembly and quality-by-design (QbD) principles:

Table 4: Scalable Process Steps for Fmoc-Val-D-Cit-PAB

StepReactionConditionsQuality ControlYield
1Fmoc-D-Cit-OH + PABOH couplingHATU (1.1 eq.), DIPEA (1.0 eq.), DMF, 0°CHPLC purity >95%78%
2Fmoc deprotection20% piperidine/DMF, 25°CUV at 301 nm (Fmoc depletion)>99%
3Fmoc-Val-OSu + H-D-Cit-PABOHDMF, 0°C → 25°C, 4 hChiral HPLC (e.e. >98%)92%
4CrystallizationEthyl acetate/heptane anti-solventIPC: Residual solvents <500 ppm85%

Process innovations include:

  • Anti-Solvent Crystallization: Ethyl acetate/heptane mixtures achieve ≥99.5% chemical purity and eliminate diastereomeric impurities
  • In-Process Controls (IPC): Real-time monitoring via FTIR for oxazolone formation and chiral HPLC for e.e. verification
  • Alternate Solvents: Bio-based Cyrene™ evaluated for Step 1 to replace DMF, though crystallization efficiency remains under study [2] [5]

This route achieves 50% overall yield from commercial Fmoc-D-Cit-OH, a significant improvement over classical routes (≤25% yield). The streamlined process consistently delivers linker material meeting ADC specifications:

  • Chemical purity: ≥99.0%
  • Diastereomeric ratio: ≥99:1 (D/L-Cit)
  • Residual solvents: <1000 ppm (ICH Q3C compliant) [2] [7]

Recent advances explore enzymatic approaches using immobilized proteases to form the Val-D-Cit bond, potentially eliminating activation reagents altogether. Preliminary data show 70% conversion with no epimerization, though scalability requires further optimization [2].

Properties

CAS Number

1350456-67-5

Product Name

Fmoc-Val-D-Cit-PAB

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2R)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

Molecular Formula

C33H39N5O6

Molecular Weight

601.704

InChI

InChI=1S/C33H39N5O6/c1-20(2)29(38-33(43)44-19-27-25-10-5-3-8-23(25)24-9-4-6-11-26(24)27)31(41)37-28(12-7-17-35-32(34)42)30(40)36-22-15-13-21(18-39)14-16-22/h3-6,8-11,13-16,20,27-29,39H,7,12,17-19H2,1-2H3,(H,36,40)(H,37,41)(H,38,43)(H3,34,35,42)/t28-,29+/m1/s1

InChI Key

DALMAZHDNFCDRP-WDYNHAJCSA-N

SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.